Diethyl hydrogen phosphite--mercury (1/1)
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Overview
Description
Diethyl hydrogen phosphite–mercury (1/1) is a chemical compound that combines diethyl hydrogen phosphite and mercury in a 1:1 ratio
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl hydrogen phosphite can be synthesized by reacting phosphorus trichloride with ethanol. The reaction proceeds as follows: [ \text{PCl}_3 + 3 \text{C}_2\text{H}_5\text{OH} \rightarrow (\text{C}_2\text{H}_5\text{O})_2\text{P(O)H} + 2 \text{HCl} + \text{C}_2\text{H}_5\text{Cl} ] In the presence of a base, triethyl phosphite is formed: [ \text{PCl}_3 + 3 \text{EtOH} + 3 \text{R}_3\text{N} \rightarrow \text{P(OEt)}_3 + 3 \text{R}_3\text{NH} + 3 \text{Cl}^- ]
Industrial Production Methods
Industrial production of diethyl hydrogen phosphite involves similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Diethyl hydrogen phosphite undergoes various chemical reactions, including:
Hydrolysis: Converts diethyl hydrogen phosphite to phosphorous acid.
Alcoholysis: Transesterification with alcohols to form different phosphites.
P-Alkylation: Deprotonation with potassium tert-butoxide followed by alkylation.
Common Reagents and Conditions
Hydrolysis: Accelerated by hydrogen chloride.
Alcoholysis: Driven by removal of ethanol.
P-Alkylation: Utilizes potassium tert-butoxide and alkyl halides.
Major Products
Hydrolysis: Phosphorous acid.
Alcoholysis: Various phosphites.
P-Alkylation: Alkylated phosphites.
Scientific Research Applications
Diethyl hydrogen phosphite–mercury (1/1) has several scientific research applications:
Chemistry: Used as a reagent for generating other organophosphorus compounds.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the stabilization of polymers and other industrial processes.
Mechanism of Action
The mechanism of action of diethyl hydrogen phosphite–mercury (1/1) involves its ability to undergo various chemical reactions, such as hydrolysis and alcoholysis. These reactions are facilitated by the high reactivity of the P-H bond in diethyl hydrogen phosphite. The compound’s effects are mediated through its interactions with molecular targets, including hydroperoxides and other reactive species.
Comparison with Similar Compounds
Similar Compounds
Diethyl phosphite: Similar in structure but lacks the mercury component.
Triethyl phosphite: Contains three ethyl groups instead of two.
Phosphorous acid: The parent acid of diethyl hydrogen phosphite.
Properties
CAS No. |
74475-14-2 |
---|---|
Molecular Formula |
C4H11HgO3P |
Molecular Weight |
338.69 g/mol |
IUPAC Name |
diethyl hydrogen phosphite;mercury |
InChI |
InChI=1S/C4H11O3P.Hg/c1-3-6-8(5)7-4-2;/h5H,3-4H2,1-2H3; |
InChI Key |
QBLIKRRPMSIEIA-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(O)OCC.[Hg] |
Origin of Product |
United States |
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